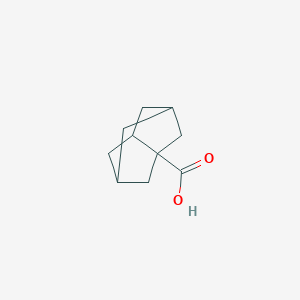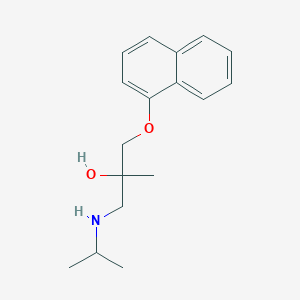
2-Propanol, 1-(isopropylamino)-2-methyl-3-(1-naphthyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-(isopropylamino)-2-methyl-3-(1-naphthyloxy)-, commonly known as Propranolol, is a beta-blocker medication used to treat various medical conditions such as hypertension, angina, and heart arrhythmias. It was first synthesized in the 1960s and has since become a widely used medication due to its effectiveness and low cost.
Mechanism Of Action
Propranolol works by blocking the beta-adrenergic receptors in the body, which are responsible for the effects of adrenaline and noradrenaline. This results in a decrease in heart rate and blood pressure, as well as a reduction in the symptoms of anxiety.
Biochemical And Physiological Effects
Propranolol has been shown to have various biochemical and physiological effects on the body. It has been found to reduce the levels of stress hormones such as cortisol and adrenaline, as well as decrease the activity of the sympathetic nervous system. Additionally, it has been shown to improve blood flow to the brain and heart.
Advantages And Limitations For Lab Experiments
Propranolol has several advantages for use in lab experiments, including its low cost and availability. However, it also has limitations, such as its potential for non-specific effects and the need for careful dosing to avoid unwanted side effects.
Future Directions
There are several potential future directions for research on Propranolol. One area of interest is its potential as a treatment for various types of cancer, as it has been shown to have anti-tumor effects in some studies. Additionally, research is ongoing into its use as a treatment for anxiety disorders and PTSD, as well as its potential to improve cognitive function in certain populations.
Synthesis Methods
Propranolol can be synthesized through several methods, including the condensation of 1-naphthol with isopropylamine, followed by the reaction of the resulting product with 2-chloroacetone. Another method involves the reaction of 1-naphthol with isopropylamine, followed by the reaction of the resulting product with chloroacetyl chloride.
Scientific Research Applications
Propranolol has been extensively studied for its potential therapeutic applications beyond its traditional use as a beta-blocker. Research has shown that it may have a role in the treatment of various medical conditions such as anxiety disorders, post-traumatic stress disorder (PTSD), and even cancer.
properties
CAS RN |
19423-05-3 |
|---|---|
Product Name |
2-Propanol, 1-(isopropylamino)-2-methyl-3-(1-naphthyloxy)- |
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
2-methyl-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C17H23NO2/c1-13(2)18-11-17(3,19)12-20-16-10-6-8-14-7-4-5-9-15(14)16/h4-10,13,18-19H,11-12H2,1-3H3 |
InChI Key |
LRMQACJPVHXKDE-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(C)(COC1=CC=CC2=CC=CC=C21)O |
Canonical SMILES |
CC(C)NCC(C)(COC1=CC=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



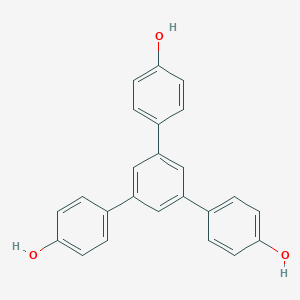
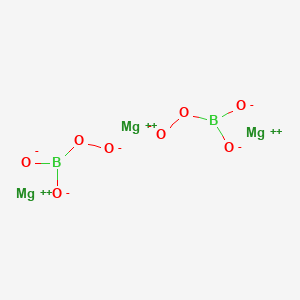



![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)

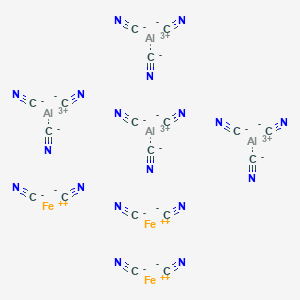

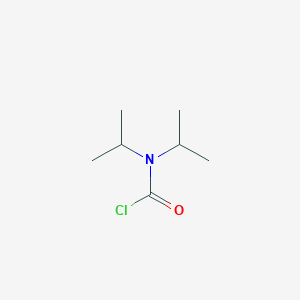
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)


